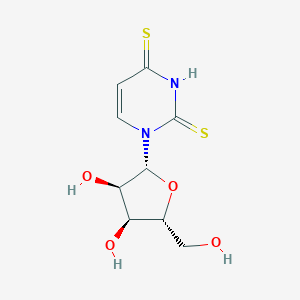

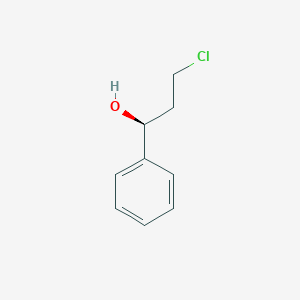

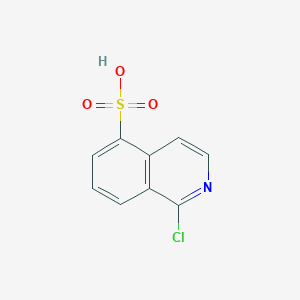

![molecular formula C18H26ClNO2 B023804 trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide CAS No. 98454-45-6](/img/structure/B23804.png)

trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide

描述

"trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide" is a compound with potential pharmacological applications. While detailed studies specifically on this compound are limited, insights can be drawn from research on similar compounds, such as cyclophosphamide analogs, which share structural similarities and have been investigated for their antitumor activity and chemical properties.

Synthesis Analysis

The synthesis of compounds closely related to "trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide" often involves cyclization reactions and chromatographic separation of diastereomers, as seen in the synthesis of cyclophosphamide analogs (Boyd et al., 1980). Such processes are critical for obtaining the desired stereochemistry, which significantly impacts the compound's biological activity and properties.

Molecular Structure Analysis

X-ray diffraction and NMR spectroscopy are pivotal in determining the molecular structure of chemical compounds. For instance, the molecular structure of similar compounds has been elucidated using X-ray powder diffraction, providing insights into the arrangement of atoms and the stereochemistry of the molecule (Wang et al., 2015).

Chemical Reactions and Properties

Compounds in this class can undergo various chemical reactions, including oxidation, reduction, and hydroxylation. The reactivity towards such processes often depends on the compound's specific functional groups and structure. For example, the synthesis and reactivity of cyclophosphamide analogs reveal how structural modifications can influence the generation of toxic metabolites and therapeutic activity (Boyd et al., 1980).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, are crucial for understanding the compound's behavior under different conditions. These properties can be assessed through techniques like X-ray diffraction, which provides detailed information on the crystal structure and physical form of the compound (Wang et al., 2015).

科学研究应用

X-ray Powder Diffraction Analysis

The research by Qing Wang et al. (2015) focused on X-ray powder diffraction data for a similar compound, 5-Chloro-N-(4-nitrophenyl)pentanamide. This study is relevant for understanding the crystalline structure and purity of related compounds, including trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide.

Asymmetric Allyl-Metal Bonding in Palladium Complexes

Jónasson et al. (2000) conducted a study on asymmetric allyl-metal bonding in substituted (η3-allyl) palladium complexes. This research provides insights into the behavior of similar complex compounds, potentially offering a framework for understanding how trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide might interact in metal-organic frameworks or catalysis.

Photochemistry of Aromatic Olefins

A study by C. Nakagawa and P. Sigal (1970) on the intramolecular energy transfer in aromatic olefins, such as 5‐phenyl‐2‐pentene, may be indirectly relevant to the photochemical properties of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide.

Efficient Electrochemical Microsensor for Monitoring H2O2

Research by Yu Luo et al. (2022) on the development of an electrochemical microsensor using derivatives of a similar compound, highlights the potential application of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide in sensor technology, particularly in the monitoring of reactive oxygen species.

Potential Antiinflammatory Agents

A study by S. Kishimoto et al. (1976) on the synthesis of metabolites of 6-chloro-5-cyclohexylindan-1-carboxylic acid offers insights into the potential pharmacological applications of structurally similar compounds to trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide in anti-inflammatory treatments.

Pesticide Interaction

Research conducted by R. Bartha (1969) on the transformation of herbicides in soil to an unexpected residue might provide indirect information on the environmental interactions of related compounds, including trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide.

属性

IUPAC Name |

5-chloro-N-(4-phenylmethoxycyclohexyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClNO2/c19-13-5-4-8-18(21)20-16-9-11-17(12-10-16)22-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFOCXDRFIKMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CCCCCl)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540790 | |

| Record name | N-[4-(Benzyloxy)cyclohexyl]-5-chloropentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide | |

CAS RN |

98454-45-6 | |

| Record name | N-[4-(Benzyloxy)cyclohexyl]-5-chloropentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

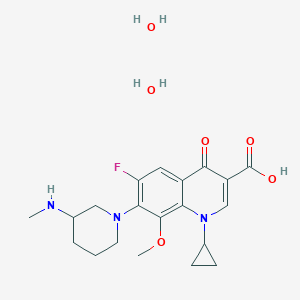

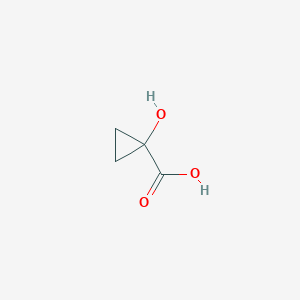

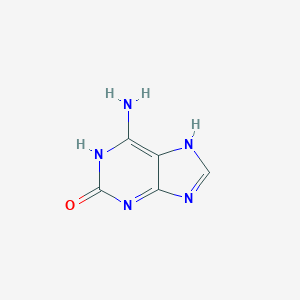

![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)